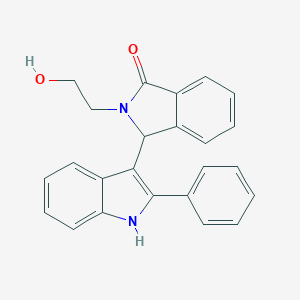
2-(2-hydroxyethyl)-3-(2-phenyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyethyl)-3-(2-phenyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one, commonly known as HPI-1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of HPI-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. This leads to the induction of cell death in cancer cells, while leaving healthy cells relatively unaffected.
Biochemical and Physiological Effects:
Studies have shown that HPI-1 can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells relatively unaffected. This makes it a promising candidate for further investigation as a potential cancer therapeutic. Additionally, HPI-1 has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HPI-1 in lab experiments is its significant biological activity, which makes it a promising candidate for further investigation. However, there are also limitations to its use, such as the need for specialized laboratory equipment and techniques, and the potential for toxicity in certain circumstances.
Zukünftige Richtungen
There are several potential future directions for research involving HPI-1. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in this regard. Additionally, research could focus on the potential use of HPI-1 in the treatment of other diseases, such as inflammation and oxidative stress. Finally, further investigation is needed to fully understand the mechanism of action of HPI-1, which could lead to the development of more effective therapeutic agents.
Synthesemethoden
HPI-1 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The exact method of synthesis is beyond the scope of this paper, but it involves the use of specialized laboratory equipment and techniques.
Wissenschaftliche Forschungsanwendungen
HPI-1 has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that HPI-1 exhibits cytotoxic effects on cancer cells, making it a promising candidate for further investigation.
Eigenschaften
Molekularformel |
C24H20N2O2 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-(2-hydroxyethyl)-3-(2-phenyl-1H-indol-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C24H20N2O2/c27-15-14-26-23(17-10-4-5-11-18(17)24(26)28)21-19-12-6-7-13-20(19)25-22(21)16-8-2-1-3-9-16/h1-13,23,25,27H,14-15H2 |
InChI-Schlüssel |
OQOYAZZPUVJJLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CCO |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276821.png)
![1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone](/img/structure/B276823.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276827.png)

![2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B276831.png)
![Ethyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B276832.png)

![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)



![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)
![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)